molecular formula C18H23FN2O B11707877 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11707877
M. Wt: 302.4 g/mol
InChI Key: SFHYFYVXRHUWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with 4-butylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Butylcyclohexyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the fluorine atom on the phenyl ring.

    3-(4-Butylcyclohexyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but has a chlorine atom instead of fluorine.

    3-(4-Butylcyclohexyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole imparts unique properties to the compound, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

3-(4-butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H23FN2O/c1-2-3-4-13-5-7-14(8-6-13)17-20-18(22-21-17)15-9-11-16(19)12-10-15/h9-14H,2-8H2,1H3

InChI Key

SFHYFYVXRHUWNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.